molecular formula C17H17N3O B2907080 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1396680-98-0

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Cat. No. B2907080
M. Wt: 279.343
InChI Key: FVDJDDHDDTXIPR-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

Again, while specific information on the chemical reactions of “3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide” is not available, related compounds have been synthesized and evaluated for their activities to inhibit TRKA . This involves a sequential opening/closing cascade reaction .

Future Directions

The future directions for “3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide” and related compounds could involve further exploration of their potential as inhibitors of M.tb , as well as their potential as TRK inhibitors . Further studies could also focus on improving the synthesis methods and understanding the structure-activity relationships of these compounds .

properties

IUPAC Name

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(10-9-14-6-2-1-3-7-14)18-12-15-13-19-20-11-5-4-8-16(15)20/h1-8,11,13H,9-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDJDDHDDTXIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

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